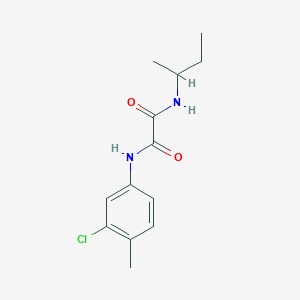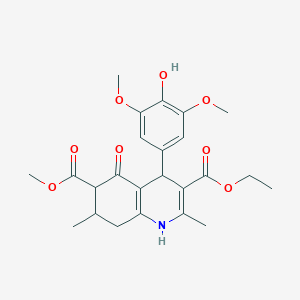
N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide
Overview
Description
N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide, also known as Bifenazate, is a potent acaricide that has been used extensively in the agriculture industry to control spider mites and other pests. Bifenazate belongs to the chemical class of formamidines and is a white crystalline solid that is insoluble in water. Bifenazate has gained popularity in recent years due to its effectiveness in controlling pests and its low toxicity to mammals and humans.
Mechanism of Action
N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide works by inhibiting mitochondrial respiration in pests, leading to a decrease in ATP production and ultimately causing death. N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide targets the complex III of the electron transport chain in the mitochondria, leading to the inhibition of electron transfer and the production of reactive oxygen species. This disruption of the mitochondrial function leads to the death of the pest.
Biochemical and Physiological Effects:
N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been shown to have low toxicity to mammals and humans, making it a safe and effective acaricide. N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been shown to have no significant effects on the liver, kidney, or blood parameters in rats. However, N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been shown to have some toxic effects on aquatic organisms, making it important to use caution when using N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide near water sources.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has several advantages for lab experiments, including its high potency against pests, low toxicity to mammals and humans, and its ability to control acaricide-resistant pests. However, N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide also has some limitations, including its limited solubility in water and its potential toxic effects on aquatic organisms.
Future Directions
There are several future directions for the study of N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide. One direction is the development of new formulations of N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide that increase its solubility in water and improve its effectiveness against pests. Another direction is the study of the potential use of N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide in treating parasitic infections in humans. Finally, the study of the mechanisms of resistance to N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide in pests and the development of strategies to overcome this resistance is an important area of future research.
Conclusion:
In conclusion, N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide is a potent acaricide that has gained popularity in recent years due to its effectiveness in controlling pests and its low toxicity to mammals and humans. The synthesis of N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide is a complex process that requires careful control of reaction conditions to achieve high yields. N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide works by inhibiting mitochondrial respiration in pests, leading to a decrease in ATP production and ultimately causing death. N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has several advantages for lab experiments, including its high potency against pests, low toxicity to mammals and humans, and its ability to control acaricide-resistant pests. However, N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide also has some limitations, including its limited solubility in water and its potential toxic effects on aquatic organisms. There are several future directions for the study of N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide, including the development of new formulations, the study of its potential use in treating parasitic infections in humans, and the study of resistance mechanisms in pests.
Scientific Research Applications
N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been extensively studied in the field of agriculture, where it has been shown to be highly effective in controlling spider mites and other pests. N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has also been studied for its potential use in treating parasitic infections in humans. In addition, N-(sec-butyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been used as a tool in the study of acaricide resistance mechanisms in pests.
properties
IUPAC Name |
N'-butan-2-yl-N-(3-chloro-4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-4-9(3)15-12(17)13(18)16-10-6-5-8(2)11(14)7-10/h5-7,9H,4H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZJGYNCVNVGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=CC(=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[6-amino-5-cyano-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]benzoate](/img/structure/B4103833.png)
![N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4103838.png)

![6-amino-3,4-di-4-pyridinyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4103853.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4103858.png)

![2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B4103872.png)
![2-{[3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-phenylacetamide](/img/structure/B4103876.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(5-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4103879.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B4103887.png)
![N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4103907.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4103915.png)
![2-[1-ethyl-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4103922.png)
![N-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-isopropylbenzamide](/img/structure/B4103940.png)